molecular formula C15H24N2OSi B12598136 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole CAS No. 648429-04-3

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole

Cat. No.: B12598136
CAS No.: 648429-04-3
M. Wt: 276.45 g/mol
InChI Key: IHBOKQSIZIOZTG-NSHDSACASA-N
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Description

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is an organic compound that features a benzimidazole core with a tert-butyldimethylsilyl (TBS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.

    Reduction: Reduction can be achieved using agents such as NaBH4 or LiAlH4.

    Substitution: The TBS group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., NaOH).

Major Products Formed

Scientific Research Applications

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole involves the protection of hydroxyl groups through the formation of a stable TBS ether. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The compound can be deprotected under specific conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole is unique due to its specific combination of a benzimidazole core and a TBS protecting group. This combination offers a balance of stability and reactivity, making it suitable for various synthetic applications .

Properties

CAS No.

648429-04-3

Molecular Formula

C15H24N2OSi

Molecular Weight

276.45 g/mol

IUPAC Name

[(1S)-1-(1H-benzimidazol-2-yl)ethoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C15H24N2OSi/c1-11(18-19(5,6)15(2,3)4)14-16-12-9-7-8-10-13(12)17-14/h7-11H,1-6H3,(H,16,17)/t11-/m0/s1

InChI Key

IHBOKQSIZIOZTG-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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